Bromopentakis(bromomethyl)benzene
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Overview
Description
Bromopentakis(bromomethyl)benzene is a highly brominated aromatic compound with the molecular formula C11H10Br6 It is characterized by a benzene ring substituted with five bromomethyl groups and one bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromopentakis(bromomethyl)benzene typically involves the bromination of pentakis(methyl)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve complete bromination of the methyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bromopentakis(bromomethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Scientific Research Applications
Bromopentakis(bromomethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other brominated aromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bromopentakis(bromomethyl)benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(bromomethyl)benzene: A compound with four bromomethyl groups on the benzene ring.
Tris(bromomethyl)benzene: A compound with three bromomethyl groups on the benzene ring.
Bis(bromomethyl)benzene: A compound with two bromomethyl groups on the benzene ring.
Uniqueness
Bromopentakis(bromomethyl)benzene is unique due to its high degree of bromination, which imparts distinct chemical and physical properties Its structure allows for multiple substitution reactions, making it a versatile compound in synthetic chemistry
Properties
CAS No. |
58828-53-8 |
---|---|
Molecular Formula |
C11H10Br6 |
Molecular Weight |
621.6 g/mol |
IUPAC Name |
1-bromo-2,3,4,5,6-pentakis(bromomethyl)benzene |
InChI |
InChI=1S/C11H10Br6/c12-1-6-7(2-13)9(4-15)11(17)10(5-16)8(6)3-14/h1-5H2 |
InChI Key |
FJBNKINHDKQRFO-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1CBr)CBr)Br)CBr)CBr)Br |
Origin of Product |
United States |
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